molecular formula C19H16ClNOS B11341018 N-(2-chlorophenyl)-2-methyl-N-(thiophen-2-ylmethyl)benzamide

N-(2-chlorophenyl)-2-methyl-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11341018
M. Wt: 341.9 g/mol
InChI Key: ZBUCXEIBNHQMNE-UHFFFAOYSA-N
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Description

N-(2-CHLOROPHENYL)-2-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is a complex organic compound that features a benzamide core substituted with a 2-chlorophenyl group, a 2-methyl group, and a thiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CHLOROPHENYL)-2-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is used to form carbon-carbon bonds between the aryl halide and the thiophene derivative . The reaction conditions often include the use of palladium catalysts, bases such as potassium carbonate, and solvents like toluene or dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-CHLOROPHENYL)-2-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents such as thionyl chloride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of halogen atoms into the aromatic ring.

Scientific Research Applications

N-(2-CHLOROPHENYL)-2-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-CHLOROPHENYL)-2-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    N-(2-CHLOROPHENYL)-2-METHYL-N-[(THIAZOL-2-YL)METHYL]BENZAMIDE: Similar structure but with a thiazole ring instead of thiophene.

    N-(2-CHLOROPHENYL)-2-METHYL-N-[(FURAN-2-YL)METHYL]BENZAMIDE: Contains a furan ring instead of thiophene.

Uniqueness

N-(2-CHLOROPHENYL)-2-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H16ClNOS

Molecular Weight

341.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-methyl-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C19H16ClNOS/c1-14-7-2-3-9-16(14)19(22)21(13-15-8-6-12-23-15)18-11-5-4-10-17(18)20/h2-12H,13H2,1H3

InChI Key

ZBUCXEIBNHQMNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)N(CC2=CC=CS2)C3=CC=CC=C3Cl

Origin of Product

United States

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